molecular formula C16H16N4O2 B6492061 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-74-4

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492061
CAS No.: 1326918-74-4
M. Wt: 296.32 g/mol
InChI Key: PZTADQDPGLRSLO-UHFFFAOYSA-N
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Description

The compound “1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a furan ring, a triazole ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through methods such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . Additionally, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

Furan derivatives are known to undergo various chemical reactions. For instance, they can react with sulfur ylides and alkynes to synthesize furan derivatives . They can also undergo acid-catalyzed reactions .

Future Directions

The future research directions could involve exploring the synthesis methods, potential applications, and biological activity of this compound. For instance, furan derivatives have been studied for their anticancer activity .

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-12-5-7-13(8-6-12)20-11-15(18-19-20)16(21)17-10-14-4-3-9-22-14/h3-9,11H,2,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTADQDPGLRSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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